

# Spectroscopic Profile of Anhydrous **tert-Butanol**: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **tert-Butanol**

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This guide provides a comprehensive overview of the spectroscopic data for anhydrous **tert-butanol**, intended for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its structural characterization through various spectroscopic techniques.

## Introduction

**tert-Butanol** ((CH<sub>3</sub>)<sub>3</sub>COH), the simplest tertiary alcohol, is a colorless solid at room temperature with a camphor-like odor.<sup>[1]</sup> It serves as a solvent, an ethanol denaturant, and a chemical intermediate in the production of compounds like methyl tert-butyl ether (MTBE).<sup>[1]</sup> Due to its tertiary structure, it exhibits unique spectroscopic features compared to its primary and secondary butanol isomers.<sup>[2][3]</sup> This document details its characteristic signatures in Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

## Spectroscopic Data

The following sections summarize the key spectroscopic data for anhydrous **tert-butanol**.

The IR spectrum of **tert-butanol** is characterized by a prominent broad absorption band due to the O-H stretching of the hydroxyl group, a feature common to alcohols.<sup>[2]</sup> The position of the C-O stretch is indicative of its tertiary structure.<sup>[2]</sup>

**Frequency (cm <sup>-1</sup> ) **	Vibrational Mode	Reference
3371	O-H stretch	<a href="#">[2]</a>
1379	C-H bend (split umbrella mode)	<a href="#">[2]</a>
1366	O-H in-plane bend / C-H bend (split umbrella mode)	<a href="#">[2]</a>
1202	C-O stretch	<a href="#">[2]</a>
914	Symmetric C-C-O stretch	<a href="#">[2]</a>
648	O-H wag	<a href="#">[2]</a>

Raman spectroscopy provides complementary vibrational data to IR. The key Raman shifts for liquid **tert-butanol** are presented below.[\[4\]](#)[\[5\]](#)

**Raman Shift (cm <sup>-1</sup> ) **	Vibrational Mode Assignment	Reference
2700-3500	C-H and O-H stretching region	<a href="#">[4]</a>
400-1500	Fingerprint region including C-C and C-O stretches, and various bending modes	<a href="#">[4]</a>

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the high symmetry of **tert-butanol**, its NMR spectra are relatively simple.[\[6\]](#)

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **tert-butanol** shows two distinct signals.[\[6\]](#)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Reference
~1.26	Singlet	9H	(CH <sub>3</sub> ) <sub>3</sub> COH	[7]
~2.01	Singlet	1H	(CH <sub>3</sub> ) <sub>3</sub> COH	[7]

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum of **tert-butanol** also reflects its simple, symmetric structure.[8][9]

Chemical Shift (ppm)	Assignment	Reference
~31	(CH <sub>3</sub> ) <sub>3</sub> COH	[10]
~69	(CH <sub>3</sub> ) <sub>3</sub> COH	[10]

The mass spectrum of **tert-butanol** is characterized by the fragmentation of the molecular ion. The molecular ion peak itself is often weak or absent in the spectra of tertiary alcohols due to the stability of the resulting tertiary carbocation.[11][12]

m/z	Fragment Ion	Interpretation	Reference
74	[C <sub>4</sub> H <sub>10</sub> O] <sup>+</sup>	Molecular Ion (M <sup>+</sup> )	[11]
59	[C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>	Loss of a methyl radical (•CH <sub>3</sub> ) - $\alpha$ -cleavage	[11][13]
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	Loss of a hydroxyl radical (•OH)	[11]
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	Propyl cation	[11]
41	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>	Allyl cation	[7]
31	[CH <sub>3</sub> O] <sup>+</sup>	Oxonium ion	[11]

## Experimental Protocols

Detailed experimental protocols can vary between laboratories and instruments. However, general procedures for obtaining the spectroscopic data presented are outlined below.

To obtain spectra of anhydrous **tert-butanol**, the sample must be rigorously dried. Common methods include:

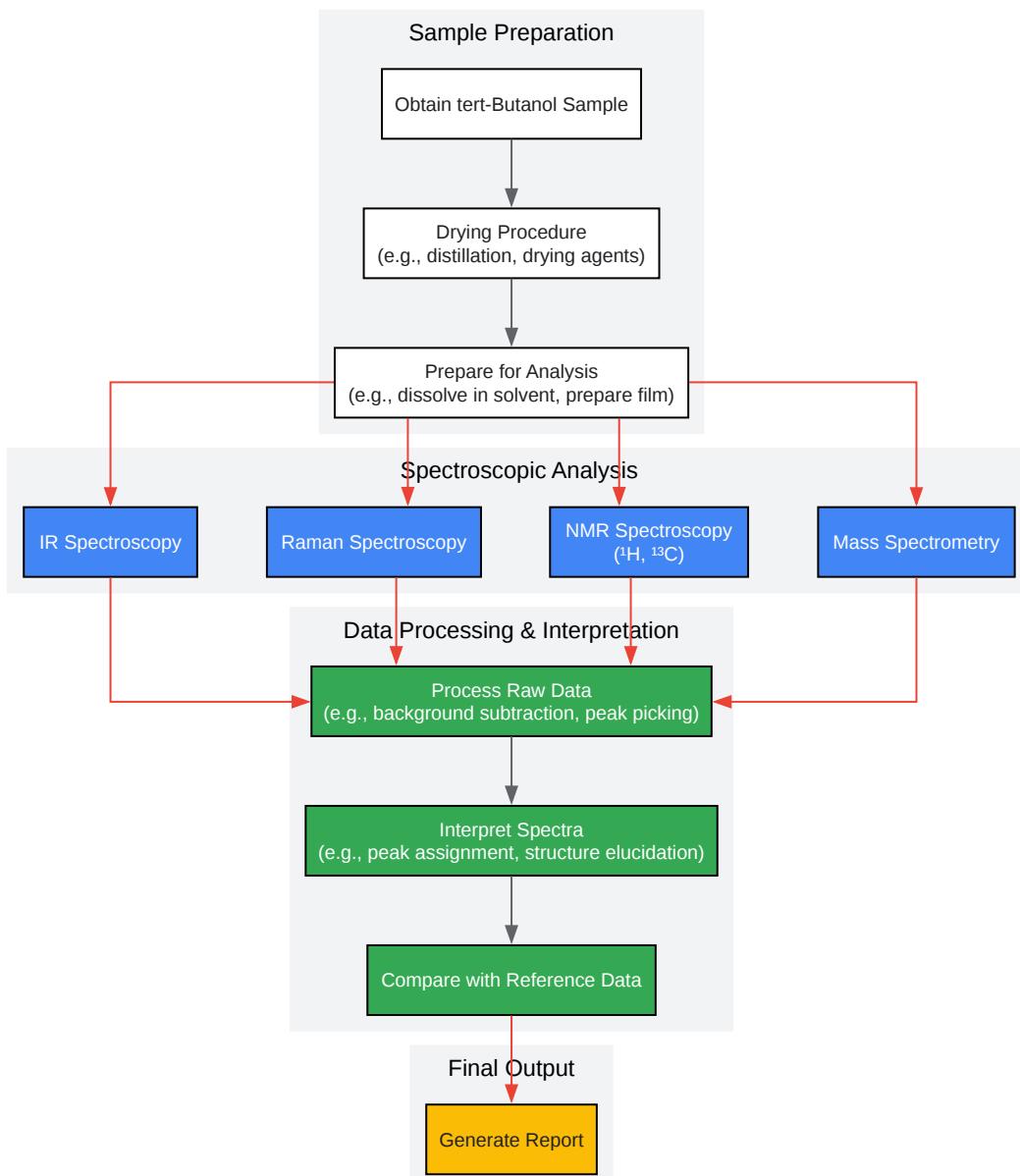
- Azeotropic Distillation: Distillation with a solvent like benzene can be used to remove bulk water.[\[1\]](#)
- Drying Agents: Smaller amounts of water can be removed by drying with agents such as calcium oxide (CaO), potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), or molecular sieves, followed by fractional distillation.[\[1\]](#)
- Refluxing: Refluxing and distilling from magnesium activated with iodine or an alkali metal like sodium can yield anhydrous **tert-butanol**.[\[1\]](#)
- Technique: Fourier Transform Infrared (FTIR) spectroscopy is commonly used.
- Sample Presentation: For liquid samples above **tert-butanol**'s melting point (23-26 °C), a spectrum can be obtained by placing a capillary thin film of the liquid between two salt plates (e.g., KBr or NaCl).[\[2\]](#)[\[14\]](#) Solid samples can be analyzed as a melt.[\[15\]](#)
- Data Acquisition: A background spectrum of the empty sample chamber is typically recorded and automatically subtracted from the sample spectrum.[\[16\]](#)
- Technique: Dispersive or FT-Raman spectroscopy.
- Sample Presentation: Liquid **tert-butanol** is typically analyzed in a glass vial or cuvette.
- Instrumentation: A laser is used as the excitation source.
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[\[17\]](#)
- Sample Preparation: A small amount of anhydrous **tert-butanol** is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub> or D<sub>2</sub>O).[\[18\]](#)[\[19\]](#) Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.

- Data Acquisition: Standard pulse sequences are used to acquire  $^1\text{H}$  and  $^{13}\text{C}$  spectra. For  $^{13}\text{C}$  NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.[8]
- Technique: Electron Ionization (EI) is a common method for generating the mass spectrum of small molecules like **tert-butanol**.
- Sample Introduction: The sample can be introduced directly or via a gas chromatograph (GC-MS).[15]
- Data Acquisition: The sample is ionized in the source (typically at 70 eV), and the resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.[11]

## Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as anhydrous **tert-butanol**.

## General Spectroscopic Analysis Workflow

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A generalized workflow for the spectroscopic analysis of a chemical sample.

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